molecular formula C10H10F3NO B13601115 3-((2,4,5-Trifluorobenzyl)oxy)azetidine

3-((2,4,5-Trifluorobenzyl)oxy)azetidine

Cat. No.: B13601115
M. Wt: 217.19 g/mol
InChI Key: QISAKUWPQYZXHB-UHFFFAOYSA-N
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Description

3-((2,4,5-Trifluorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a trifluorobenzyl group attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4,5-Trifluorobenzyl)oxy)azetidine typically involves the reaction of azetidine with 2,4,5-trifluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2,4,5-Trifluorobenzyl)oxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines.

Scientific Research Applications

3-((2,4,5-Trifluorobenzyl)oxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2,4,5-Trifluorobenzyl)oxy)azetidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar to azetidines but with a three-membered ring.

    Other Azetidines: Compounds with different substituents on the azetidine ring.

Uniqueness

3-((2,4,5-Trifluorobenzyl)oxy)azetidine is unique due to the presence of the trifluorobenzyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

3-[(2,4,5-trifluorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H10F3NO/c11-8-2-10(13)9(12)1-6(8)5-15-7-3-14-4-7/h1-2,7,14H,3-5H2

InChI Key

QISAKUWPQYZXHB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC(=C(C=C2F)F)F

Origin of Product

United States

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